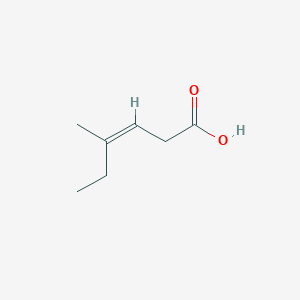
(Z)-4-Methylhex-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-Methylhex-3-enoic acid is an organic compound characterized by the presence of a double bond and a carboxylic acid group. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, which is derived from the German word “zusammen” meaning “together”. This compound is a member of the unsaturated fatty acids family and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Methylhex-3-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of nitriles, where the nitrile intermediate is generated by a nucleophilic substitution reaction (S_N2) with cyanide anion as a precursor. The hydrolysis can be either acid or base-catalyzed, resulting in the formation of the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
化学反応の分析
Types of Reactions
(Z)-4-Methylhex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated fatty acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) as reducing agents.
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts like sulfuric acid (H_2SO_4).
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated fatty acids, esters, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(Z)-4-Methylhex-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
作用機序
The mechanism by which (Z)-4-Methylhex-3-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing cellular signaling and energy production. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(E)-4-Methylhex-3-enoic acid: The “E” isomer, where the higher priority substituents are on opposite sides of the double bond.
Hexanoic acid: A saturated fatty acid without the double bond.
4-Methylhexanoic acid: A saturated fatty acid with a methyl group but no double bond.
Uniqueness
(Z)-4-Methylhex-3-enoic acid is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of the double bond and the “Z” configuration can result in different physical and chemical properties compared to its isomers and saturated counterparts.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(Z)-4-methylhex-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4- |
InChIキー |
VKWJULLMBKNPEC-XQRVVYSFSA-N |
異性体SMILES |
CC/C(=C\CC(=O)O)/C |
正規SMILES |
CCC(=CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13367300.png)
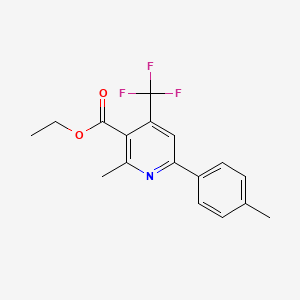
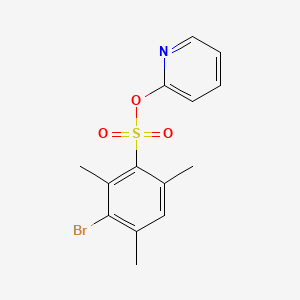
![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
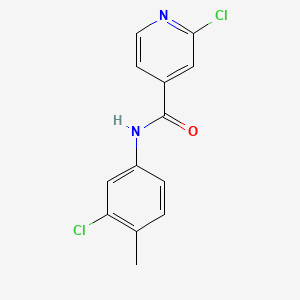
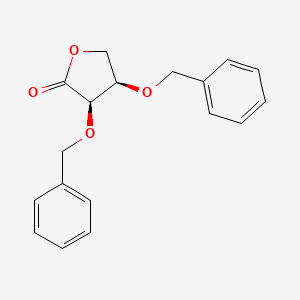
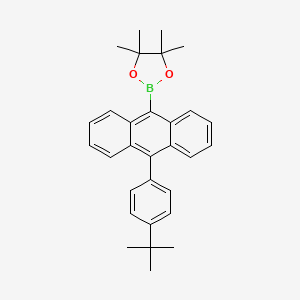
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13367333.png)
![6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367344.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367345.png)
![2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether](/img/structure/B13367369.png)

![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367379.png)
